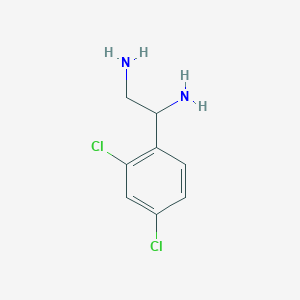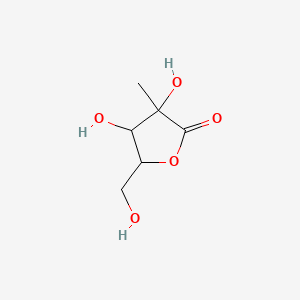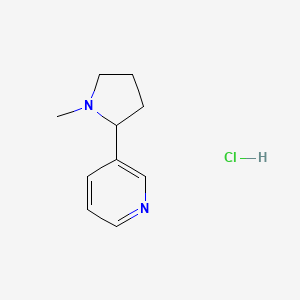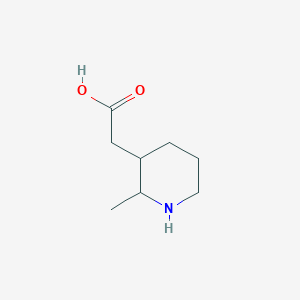
1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10Cl2N2 It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 2,4-dichlorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with ethylenediamine under basic conditions. The reaction typically proceeds as follows:
-
Reaction of 2,4-dichlorobenzyl chloride with ethylenediamine: : This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
-
Industrial production methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding amine oxides or nitroso derivatives.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the compound into its corresponding amine or diamine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or acyl chlorides. These reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
-
Biology: : In biological research, the compound is used to study the effects of dichlorophenyl-substituted diamines on cellular processes. It is also used in the development of new bioactive molecules with potential therapeutic applications.
-
Medicine: : The compound has potential applications in the development of new drugs. Its dichlorophenyl group imparts unique pharmacological properties, making it a valuable scaffold for drug discovery.
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The dichlorophenyl group enhances the compound’s binding affinity to its molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
-
1-(2,4-Dichlorophenyl)ethylamine: : This compound is structurally similar but lacks the second amine group. It has different chemical and biological properties compared to this compound.
-
1-(2,4-Dimethylphenyl)ethane-1,2-diamine: : This compound has methyl groups instead of chlorine atoms on the phenyl ring. The presence of methyl groups alters its reactivity and pharmacological properties.
-
1-(2,4-Dichlorophenyl)ethanone: : This compound has a carbonyl group instead of the amine groups. It exhibits different chemical behavior and applications compared to this compound.
The unique combination of the dichlorophenyl group and the ethane-1,2-diamine backbone in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
ORZCKQHZSBNGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)


![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)



